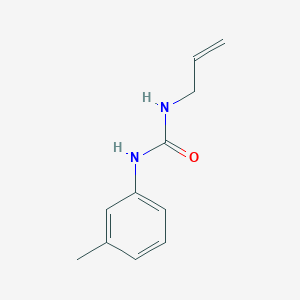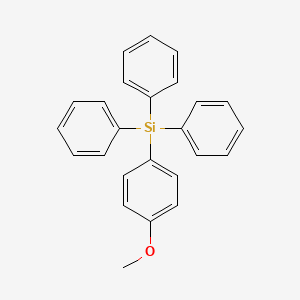
Phenol, o-(N-2-thiazolylformimidoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, o-(N-2-thiazolylformimidoyl)- is an organic compound with the molecular formula C10H8N2OS It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by an o-(N-2-thiazolylformimidoyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, o-(N-2-thiazolylformimidoyl)- typically involves the reaction of phenol with a thiazole derivative under specific conditions. One common method includes the use of a formimidoylating agent to introduce the N-2-thiazolylformimidoyl group onto the phenol molecule. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Phenol, o-(N-2-thiazolylformimidoyl)- may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key factors include the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, o-(N-2-thiazolylformimidoyl)- can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or nitrated phenol derivatives .
Wissenschaftliche Forschungsanwendungen
Phenol, o-(N-2-thiazolylformimidoyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, o-(N-2-thiazolylformimidoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Thiazole Derivatives: Compounds containing the thiazole ring, which can exhibit similar chemical properties.
Uniqueness
Phenol, o-(N-2-thiazolylformimidoyl)- is unique due to the presence of both the phenol and thiazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
21151-43-9 |
|---|---|
Molekularformel |
C10H8N2OS |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
2-[(Z)-1,3-thiazol-2-yliminomethyl]phenol |
InChI |
InChI=1S/C10H8N2OS/c13-9-4-2-1-3-8(9)7-12-10-11-5-6-14-10/h1-7,13H/b12-7- |
InChI-Schlüssel |
JLXKDXBSISPXJW-GHXNOFRVSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N\C2=NC=CS2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=NC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




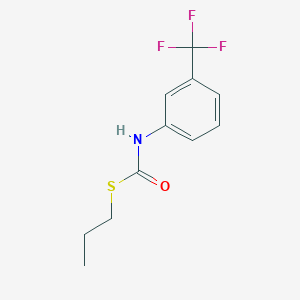
![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
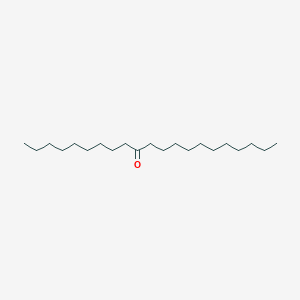

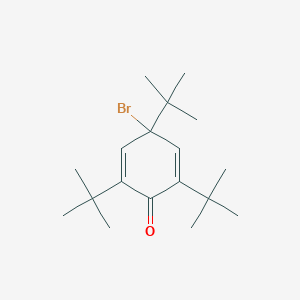
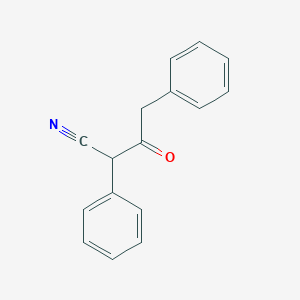


![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)
